4-(3-Fluorophenoxy)benzaldehyde
Overview
Description
4-(3-Fluorophenoxy)benzaldehyde: is an organic compound with the molecular formula C13H9FO2 . It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a benzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenoxy)benzaldehyde typically involves the reaction of 3-fluorophenol with 4-fluorobenzaldehyde. One common method includes the use of a copper catalyst in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base
Major Products Formed:
Oxidation: 4-(3-Fluorophenoxy)benzoic acid.
Reduction: 4-(3-Fluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 4-(3-Fluorophenoxy)benzaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antifungal and antimicrobial properties. It has been shown to disrupt cellular antioxidation systems in fungi, making it a potential candidate for developing new antifungal agents .
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including anticonvulsant and antiepileptic properties. Some derivatives have shown promise as sodium channel blockers, which are important in the treatment of epilepsy .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenoxy)benzaldehyde varies depending on its application. In antifungal research, it disrupts cellular antioxidation systems by targeting enzymes such as superoxide dismutases and glutathione reductase. This disruption leads to oxidative stress and cell death in fungi . In medicinal chemistry, its derivatives act as sodium channel blockers, inhibiting the flow of sodium ions and preventing the occurrence of seizures .
Comparison with Similar Compounds
- 4-(2-Fluorophenoxy)benzaldehyde
- 4-(4-Fluorophenoxy)benzaldehyde
- 3-Phenoxybenzaldehyde
- 4-Phenoxybenzaldehyde
Comparison: 4-(3-Fluorophenoxy)benzaldehyde is unique due to the position of the fluorine atom on the phenoxy group. This positional difference can significantly impact the compound’s reactivity and biological activity.
Properties
IUPAC Name |
4-(3-fluorophenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXVUAHOEWOSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445050 | |
Record name | 4-(3-fluorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-29-9 | |
Record name | 4-(3-fluorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-fluorophenoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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